2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid
Overview
Description
2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . It is a pale-yellow to yellow-brown solid that is primarily used in research applications . The compound is known for its unique structure, which includes a methoxy group attached to a benzisoxazole ring.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many small molecules, it likely interacts with its targets by binding to specific sites, thereby modulating the targets’ activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
The synthesis of 2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base . This method is efficient and can be performed in aqueous conditions, making it environmentally friendly.
Chemical Reactions Analysis
2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly at the methoxy group.
Hydrolysis: The compound can be hydrolyzed to form its corresponding acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid can be compared with other similar compounds, such as:
2-(5-Methoxybenzo[D]isoxazol-3-YL)acetic acid: This compound has a methoxy group at a different position on the benzisoxazole ring.
(6-Methoxy-1,2-benzoxazol-3-yl)acetic acid: This compound has a similar structure but lacks the isoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2-(6-methoxy-1,2-benzoxazol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-6-2-3-7-8(5-10(12)13)11-15-9(7)4-6/h2-4H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJEDAIUFXFRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651468 | |
Record name | (6-Methoxy-1,2-benzoxazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34200-00-5 | |
Record name | (6-Methoxy-1,2-benzoxazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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